

Comparative Guide to the Melting Point of 4'-Nitroacetanilide and Related Compounds

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Compound of Interest

Compound Name: 4'-Nitroacetoacetanilide

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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

A precise understanding of a compound's physical properties is fundamental to its application in research and development. The melting point is a critical parameter for substance identification, purity assessment, and quality control. This guide provides a comparative analysis of the expected melting point of pure 4'-Nitroacetanilide and its structural isomers, offering a valuable resource for laboratory applications.

It is important to clarify a potential ambiguity in nomenclature. The query for "**4'-Nitroacetoacetanilide**" likely refers to 4'-Nitroacetanilide, as the former is not a standard chemical name and the latter is a common compound for which extensive data is available. This guide will focus on 4'-Nitroacetanilide and its related isomers.

Comparison of Melting Points

The position of the nitro group on the phenyl ring of acetanilide significantly influences its melting point. The following table summarizes the experimentally determined melting points for Acetanilide and its nitro-isomers.

Compound Name	Molecular Formula	CAS Number	Reported Melting Point (°C)
Acetanilide	C ₈ H ₉ NO	103-84-4	113-115[1][2]
2'-Nitroacetanilide	C ₈ H ₈ N ₂ O ₃	552-32-9	90-94[3][4][5][6]
3'-Nitroacetanilide	C ₈ H ₈ N ₂ O ₃	122-28-1	154-158[7]
4'-Nitroacetanilide	C ₈ H ₈ N ₂ O ₃	104-04-1	213-215[8][9][10]

Key Observations:

- **Purity is Paramount:** A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point range of about 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[11]
- **Isomeric Effects:** The para-isomer (4'-Nitroacetanilide) has the highest melting point among the nitro-substituted acetanilides, which can be attributed to its symmetrical structure allowing for more effective crystal lattice packing. The ortho-isomer (2'-Nitroacetanilide) has the lowest melting point, likely due to steric hindrance from the adjacent nitro and acetamido groups. The meta-isomer (3'-Nitroacetanilide) has an intermediate melting point.[12]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[13][14]

Apparatus:

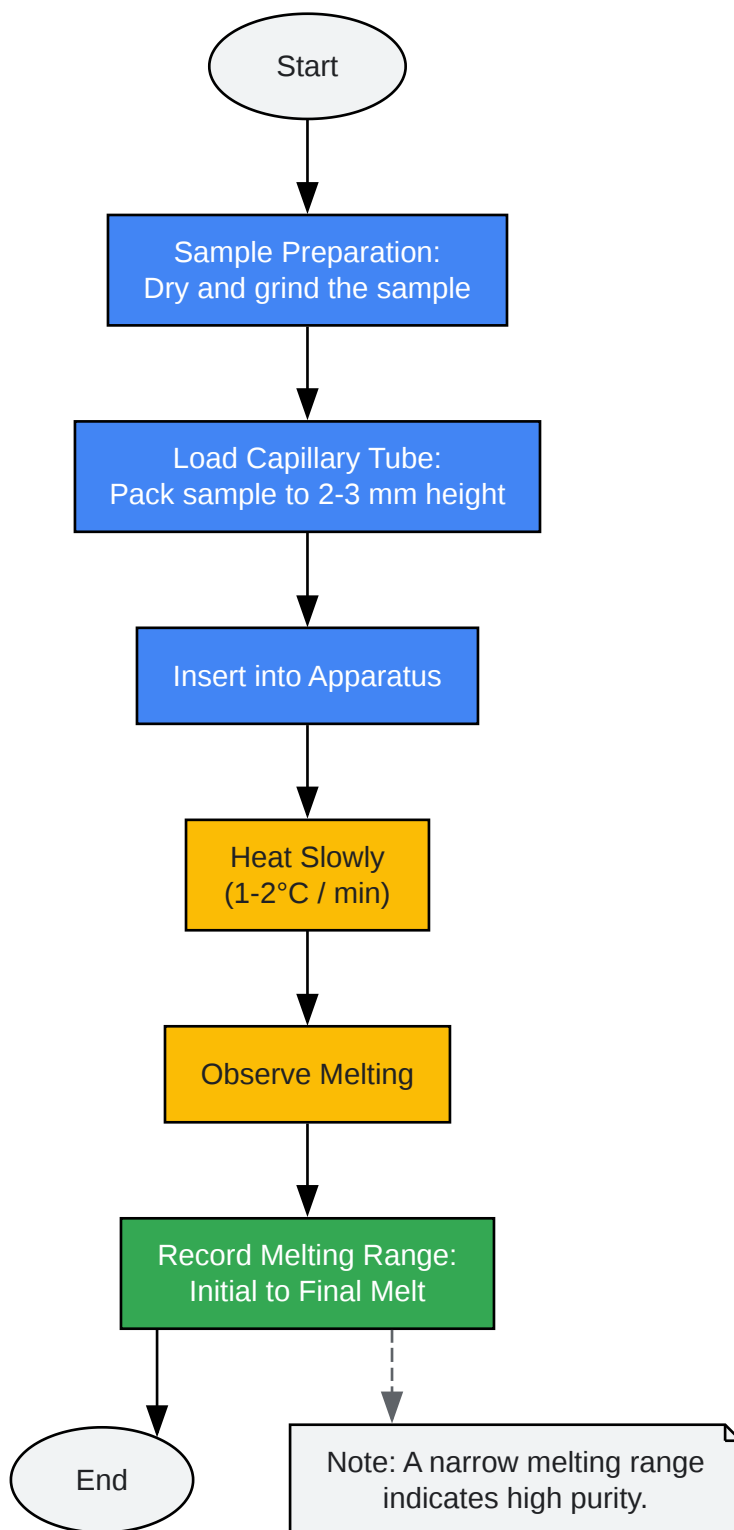
- Melting point apparatus (e.g., Mel-Temp or similar)[11]
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** The sample must be completely dry and finely powdered.^[13]^[15] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Press the open end of the capillary tube into the powdered sample.^[15] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.^[15] The packed sample should have a height of 2-3 mm for accurate results.^[15]^[16]
- **Initial Rapid Determination (Optional but Recommended):** To save time, a preliminary rapid heating can be performed to find the approximate melting point.^[11]
- **Accurate Melting Point Determination:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.^[15]
 - Set the starting temperature to about 15-20°C below the expected melting point.^[15]^[16]
 - Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the melting point.^[16]
 - Observe the sample through the magnifying eyepiece.
- **Recording the Melting Range:**
 - Record the temperature at which the first drop of liquid appears (the onset of melting).^[16]
 - Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).^[16]
 - The recorded range between these two temperatures is the melting point range.
- **Repeat for Consistency:** For reliable results, the determination should be repeated at least once with a fresh sample in a new capillary tube.^[16]

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of a solid sample.



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Caption: Workflow for Capillary Melting Point Determination.

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